5-(1H-Indol-3-yl)-4-methyl-4H-1,2,4-triazole-3-thiol
Description
Properties
IUPAC Name |
3-(1H-indol-3-yl)-4-methyl-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4S/c1-15-10(13-14-11(15)16)8-6-12-9-5-3-2-4-7(8)9/h2-6,12H,1H3,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYKQPEUHIODMES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NNC1=S)C2=CNC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001167172 | |
| Record name | 2,4-Dihydro-5-(1H-indol-3-yl)-4-methyl-3H-1,2,4-triazole-3-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001167172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
874782-55-5 | |
| Record name | 2,4-Dihydro-5-(1H-indol-3-yl)-4-methyl-3H-1,2,4-triazole-3-thione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=874782-55-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Dihydro-5-(1H-indol-3-yl)-4-methyl-3H-1,2,4-triazole-3-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001167172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1H-Indol-3-yl)-4-methyl-4H-1,2,4-triazole-3-thiol typically involves the reaction of indole derivatives with triazole precursors. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones under acidic conditions to form the indole ring . The triazole ring can be introduced through a cyclization reaction involving thiosemicarbazide and appropriate aldehydes or ketones .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that are optimized for high yield and purity. These processes often include the use of catalysts and controlled reaction conditions to ensure the efficient formation of the desired product .
Chemical Reactions Analysis
Types of Reactions
5-(1H-Indol-3-yl)-4-methyl-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Halogens (e.g., chlorine, bromine) or nitrating agents (e.g., nitric acid).
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Dihydrotriazoles.
Substitution: Halogenated or nitrated indole derivatives.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that 5-(1H-Indol-3-yl)-4-methyl-4H-1,2,4-triazole-3-thiol exhibits significant antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains and fungi. For instance, a study published in the Journal of Medicinal Chemistry demonstrated its efficacy against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli .
Anticancer Potential
The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of specific signaling pathways. A notable case study involved the use of this compound in treating breast cancer cell lines, where it showed a reduction in cell viability and increased rates of apoptosis .
Neuroprotective Effects
Another area of interest is its neuroprotective effects. Research has indicated that this compound may help mitigate oxidative stress in neuronal cells, potentially offering therapeutic benefits in neurodegenerative diseases like Alzheimer's and Parkinson's disease .
Agricultural Applications
Fungicide Development
5-(1H-Indol-3-yl)-4-methyl-4H-1,2,4-triazole-3-thiol has shown potential as a fungicide. Its ability to inhibit fungal growth makes it a candidate for developing new agricultural fungicides. Field trials have demonstrated its effectiveness against common plant pathogens, leading to improved crop yields .
Plant Growth Regulation
Studies have also explored its role as a plant growth regulator. The compound has been found to enhance root development and overall plant vigor when applied in controlled environments . This application could be particularly beneficial in sustainable agriculture practices.
Material Science
Polymer Chemistry
In material science, the compound's unique structure allows it to be utilized in synthesizing novel polymers with enhanced properties. Research has indicated that incorporating 5-(1H-Indol-3-yl)-4-methyl-4H-1,2,4-triazole-3-thiol into polymer matrices can improve thermal stability and mechanical strength .
Data Table: Summary of Applications
| Application Area | Specific Use Case | Findings |
|---|---|---|
| Medicinal Chemistry | Antimicrobial Activity | Effective against resistant bacteria |
| Anticancer Potential | Induces apoptosis in cancer cell lines | |
| Neuroprotective Effects | Reduces oxidative stress in neuronal cells | |
| Agricultural Applications | Fungicide Development | Effective against plant pathogens |
| Plant Growth Regulation | Enhances root development | |
| Material Science | Polymer Chemistry | Improves thermal stability and strength |
Mechanism of Action
The mechanism of action of 5-(1H-Indol-3-yl)-4-methyl-4H-1,2,4-triazole-3-thiol involves its interaction with various molecular targets. The indole ring can interact with enzymes and receptors, while the triazole ring can form coordination complexes with metal ions. These interactions can modulate biological pathways and lead to therapeutic effects .
Comparison with Similar Compounds
Chemical Structure :
- Molecular Formula : C₁₂H₁₂N₄S
- Monoisotopic Mass: 244.0783 g/mol
- IUPAC Name : 5-[(1H-Indol-3-yl)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol
- Key Features : Combines a 1,2,4-triazole core with a thiol group at position 3, a methyl group at position 4, and an indole substituent at position 4. The indole moiety enhances π-π stacking interactions, while the thiol group contributes to redox activity and metal chelation .
Comparison with Structurally Similar Compounds
4-Phenyl vs. 4-Methyl Substitution
Mechanistic Insight :
- Methyl substitution favors solubility and bioavailability .
Indole vs. Benzimidazole Hybrids
Structural Advantage :
Thiol vs. Alkylated Thioether Derivatives
Trade-off :
Adamantane and Quinoxaline Hybrids
Key Trends :
- Antimicrobial Potency : Phenyl > Adamantane > Methyl substitution.
- Antioxidant Capacity: Electron-withdrawing groups (e.g., quinoxaline) enhance radical scavenging .
Biological Activity
5-(1H-Indol-3-yl)-4-methyl-4H-1,2,4-triazole-3-thiol (CAS: 874782-55-5) is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including antimicrobial, anticancer, and other pharmacological effects.
- Molecular Formula : C11H10N4S
- Molecular Weight : 230.29 g/mol
- IUPAC Name : 5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazole-3-thiol
- Purity : ≥95%
Antimicrobial Activity
Research has demonstrated that derivatives of 1,2,4-triazole-3-thiols exhibit significant antimicrobial properties. In one study, a series of S-substituted derivatives were synthesized and evaluated for their activity against various pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |
|---|---|---|
| Escherichia coli | 31.25 - 62.5 μg/mL | 62.5 - 125 μg/mL |
| Staphylococcus aureus | 31.25 - 62.5 μg/mL | 62.5 - 125 μg/mL |
| Pseudomonas aeruginosa | 31.25 - 62.5 μg/mL | 62.5 - 125 μg/mL |
| Candida albicans | 31.25 - 62.5 μg/mL | 62.5 - 125 μg/mL |
These findings indicate that the compound exhibits broad-spectrum activity against both bacterial and fungal strains, making it a potential candidate for further development as an antimicrobial agent .
Anticancer Activity
The anticancer properties of triazole derivatives have been extensively studied. One notable research effort involved testing the cytotoxicity of various synthesized compounds against several cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| Human melanoma (IGR39) | <10 |
| Triple-negative breast cancer (MDA-MB-231) | >100 |
| Pancreatic carcinoma (Panc-1) | >100 |
The results indicated that certain derivatives showed significant cytotoxicity towards melanoma cells while exhibiting lower toxicity towards normal cells . The selectivity towards cancer cells may be attributed to the ability of the triazole moiety to interact with specific cellular targets involved in cancer proliferation.
Structure-Biological Activity Relationship
The biological activity of triazole derivatives often correlates with their structural features. Modifications at the sulfur atom and the indole moiety can significantly influence their pharmacological effects. For example, variations in substituents on the sulfur atom did not lead to major changes in antimicrobial activity but did affect cytotoxicity profiles against different cancer cell lines .
Case Studies
- Antimicrobial Evaluation : A study synthesized several S-substituted derivatives of triazole thiols and evaluated their antimicrobial efficacy against clinical strains of bacteria and fungi. The results supported the hypothesis that structural modifications can enhance biological activity.
- Anticancer Screening : Another investigation focused on the antiproliferative effects of triazole derivatives against colorectal cancer cell lines, revealing promising results that suggest potential as therapeutic agents in oncology.
Q & A
Q. Table 1: Synthesis Optimization Parameters
| Step | Optimal Conditions | Yield (%) | Reference |
|---|---|---|---|
| Cyclization | 7% NaOH, 70°C, 1 hour | 78–85 | |
| Alkylation | Bromoethane, dry ether, RT, 24 hours | 65–72 | |
| Crystallization | Propan-2-ol, slow cooling | 95+ purity |
What analytical techniques are critical for confirming the structure of this compound?
Basic Research Question
Structural validation requires a multi-technique approach:
- 1H NMR : Key signals include δ 7.2–7.8 ppm (indole protons), δ 3.6 ppm (methyl group), and δ 13.1 ppm (thiol proton) .
- Elemental Analysis : Carbon, hydrogen, nitrogen, and sulfur content must align with theoretical values (±0.3% tolerance) .
- LC-MS : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 285) and fragmentation patterns .
- IR Spectroscopy : Detect S-H stretches (~2550 cm⁻¹) and triazole ring vibrations (1600–1450 cm⁻¹) .
How should researchers design molecular docking studies to evaluate biological targets?
Advanced Research Question
Target Selection : Prioritize kinases (e.g., anaplastic lymphoma kinase) and enzymes (e.g., cyclooxygenase-2) based on structural motifs .
Methodology :
Q. Table 2: Docking Parameters and Results
| Target Protein | PDB ID | Binding Energy (kcal/mol) | Reference |
|---|---|---|---|
| Anaplastic lymphoma kinase | 2XP2 | -8.2 | |
| Cyclooxygenase-2 | 5KIR | -7.9 |
How can researchers predict and validate the compound’s biological activity?
Advanced Research Question
In Silico Prediction :
Q. In Vitro Validation :
- Kinase Assays : Measure IC50 values using fluorescence polarization .
- Antifungal Tests : Follow CLSI M38-A2 guidelines for fungal strains (e.g., Candida albicans) .
How to address discrepancies in synthesis yields or analytical data?
Advanced Research Question
- Yield Variability : Trace impurities in intermediates (e.g., unreacted phenylisothiocyanate) can reduce yields. Use HPLC-DAD/MS to monitor reaction progress .
- Spectral Mismatches : Re-examine NMR sample preparation (e.g., DMSO-d6 vs. CDCl3) to avoid solvent-induced shifts .
- Reproducibility : Standardize anhydrous conditions for alkylation steps to minimize hydrolysis side products .
What strategies improve the compound’s stability during storage?
Basic Research Question
- Temperature : Store at -20°C in amber vials to prevent photodegradation .
- Lyophilization : Convert to a lyophilized powder under vacuum for long-term stability (>2 years) .
- Buffered Solutions : Use pH 7.4 PBS for short-term storage (1–2 weeks at 4°C) .
How to analyze structure-activity relationships (SAR) for derivatives?
Advanced Research Question
- Substitution Patterns : Compare methyl (4-methyl) vs. ethyl (4-ethyl) groups on triazole for steric effects .
- Bioisosteric Replacement : Replace indole with pyrrole to assess impact on kinase inhibition .
- Pharmacophore Mapping : Identify critical hydrogen-bonding sites (e.g., thiol group) using MOE software .
What are the limitations of current in silico models for this compound?
Advanced Research Question
- Solvent Effects : Most docking tools ignore aqueous solubility, leading to overestimated binding affinities .
- Conformational Flexibility : Rigid docking may miss key interactions; use induced-fit models instead .
- Lack of Experimental Data : Validate predictions with at least two assay types (e.g., enzyme inhibition and cell viability) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
